

# Technical Support Center: Overcoming Poor Bioavailability of Indole-Based Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B586836

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. The unique chemical architecture of the indole scaffold, while a cornerstone in many therapeutic agents, often presents significant challenges in achieving optimal oral bioavailability.<sup>[1]</sup> This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to navigate these complexities. We will explore the root causes of poor bioavailability and offer a suite of solutions, from formulation strategies to chemical modifications, all grounded in rigorous scientific principles.

## Part 1: Understanding the Core Problem: Why Do Many Indole Compounds Have Poor Bioavailability?

A thorough understanding of the underlying issues is the first step in effective troubleshooting. For indole derivatives, poor bioavailability is often a multi-faceted problem.

### Q1: What are the primary physicochemical properties of indole compounds that contribute to their low oral bioavailability?

Answer: The oral bioavailability of indole-based compounds is frequently hampered by several inherent physicochemical properties. A primary challenge is their often-low aqueous solubility. <sup>[2][3]</sup> The indole ring itself is hydrophobic, and unless the molecule possesses sufficiently polar

functional groups, it will exhibit poor dissolution in the gastrointestinal (GI) fluids. This is a critical barrier, as a drug must be in solution to be absorbed.

Furthermore, many indole derivatives possess a high molecular weight and a significant number of hydrogen bond donors and acceptors, which can negatively impact their ability to permeate the intestinal membrane, in line with Lipinski's Rule of Five.[\[4\]](#)

Here is a summary of key physicochemical properties affecting the bioavailability of indole compounds:

| Property                            | Impact on Bioavailability | Rationale                                                                                                                                                                    |
|-------------------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Aqueous Solubility              | Decreased                 | Poor dissolution in GI fluids limits the concentration of the drug available for absorption.<br><a href="#">[5]</a> <a href="#">[6]</a>                                      |
| High Lipophilicity ( $\log P > 5$ ) | Decreased                 | While some lipophilicity is needed for membrane permeation, very high values can lead to entrapment in lipid bilayers and poor release into circulation. <a href="#">[5]</a> |
| High Molecular Weight ( $>500$ Da)  | Decreased                 | Larger molecules often exhibit reduced passive diffusion across the intestinal epithelium. <a href="#">[5]</a>                                                               |
| Extensive Hydrogen Bonding          | Decreased                 | A high number of hydrogen bond donors ( $>5$ ) and acceptors ( $>10$ ) can hinder membrane permeability. <a href="#">[4]</a> <a href="#">[5]</a>                             |
| Crystalline Structure               | Decreased                 | Stable crystalline forms require more energy to dissolve than amorphous forms, leading to slower dissolution rates. <a href="#">[5]</a>                                      |

## Q2: How does the metabolism of indole compounds, particularly first-pass metabolism, affect their bioavailability?

Answer: Indole-based compounds are often extensively metabolized by the body, which can dramatically reduce the amount of active drug that reaches systemic circulation.[\[2\]](#)[\[3\]](#)[\[7\]](#) This "first-pass effect" occurs primarily in the liver and the small intestine, where enzymes, particularly the cytochrome P450 (CYP) family, chemically modify the drug.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The indole ring is susceptible to various metabolic transformations, including:

- Hydroxylation: The addition of a hydroxyl (-OH) group, often on the indole ring itself.[\[7\]](#)
- N-dealkylation: The removal of alkyl groups from the nitrogen atom of the indole ring.[\[11\]](#)
- Oxidative defluorination: If the compound has fluorinated side chains.[\[11\]](#)

These metabolic processes generally convert the parent drug into more water-soluble metabolites that are more easily excreted from the body.[\[10\]](#) This biotransformation before the drug enters the main circulation significantly lowers its bioavailability.[\[8\]](#)

dot graph TD; subgraph Oral Administration; A[Indole Compound Ingested] --> B{Dissolution in GI Tract}; end subgraph Absorption and Metabolism; B --> C[Absorption into Enterocytes]; C --> D[Intestinal Metabolism (First-Pass)]; D --> E[Transport to Liver via Portal Vein]; E --> F[Hepatic Metabolism (First-Pass)]; end subgraph Systemic Circulation; F --> G[Active Drug in Systemic Circulation]; end subgraph Excretion; D --> H[Metabolites Excreted]; F --> I[Metabolites Excreted]; end

First-Pass Metabolism of Indole Compounds.

## Q3: What role do efflux transporters like P-glycoprotein play in the poor bioavailability of indole compounds?

Answer: Efflux transporters are proteins located in the cell membranes of various tissues, including the intestines, that actively pump foreign substances (xenobiotics), including drugs, out of the cells.[\[12\]](#)[\[13\]](#) P-glycoprotein (P-gp) is a prominent example of such a transporter.[\[12\]](#)

When an indole-based drug is absorbed into an intestinal enterocyte, P-gp can recognize it as a substrate and pump it back into the GI lumen.[\[12\]](#) This process effectively reduces the net absorption of the drug, thereby lowering its oral bioavailability. The interplay between a drug's passive permeability and its susceptibility to P-gp-mediated efflux is a critical determinant of its overall intestinal absorption.[\[14\]](#) Compounds with moderate passive permeability are often highly affected by P-gp, while the efflux can be overruled in compounds with very high passive permeability.[\[14\]](#)

## Part 2: Troubleshooting and Solutions: A Practical Guide

This section provides a series of question-and-answer-based troubleshooting guides to address specific experimental challenges.

### Formulation Strategies

Answer: Improving the dissolution of a poorly soluble indole compound is a critical first step. Here are several formulation strategies, ranging from simple to more advanced:

- Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[\[6\]](#) Techniques like air-jet milling can achieve micron-sized particles, while technologies like ball-milling can produce nanocrystals in the 100-250 nm range.[\[15\]](#)
- Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix.[\[16\]](#) This can be achieved by methods such as spray drying or hot-melt extrusion. The resulting solid dispersion can exist as a crystalline or amorphous form. Amorphous solid dispersions are often preferred as they lack the crystalline lattice energy, leading to faster dissolution.[\[16\]](#)
- Lipid-Based Formulations: Incorporating the indole compound into lipid-based systems can significantly improve its oral bioavailability.[\[15\]](#)
  - Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in

aqueous media, such as the GI fluids.[15] This enhances the solubilization and absorption of the drug.

- Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the solubility of the complex in water.
- Dissolution: Dissolve the indole compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent.
- Evaporation: Remove the solvent under vacuum using a rotary evaporator.
- Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
- Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
- Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the physical state (amorphous or crystalline) of the drug.

## Chemical Modification Strategies

Answer: Yes, several chemical modification strategies can be employed to enhance the metabolic stability of indole-based compounds.

- Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[5][6] This approach can be used to mask the metabolically labile sites of the indole compound. For example, creating phosphate esters can increase aqueous solubility, while ester prodrugs can enhance lipid solubility.[5][6] Some indole-chalcone and camptothecin-derived prodrugs have been designed to be responsive to glutathione (GSH) for targeted release in cancer cells.[17][18]
- Structural Modification:

- Introducing Electron-Withdrawing Groups: Strategically placing electron-withdrawing groups on the indole ring can alter its electronic properties and make it less susceptible to oxidative metabolism.
- Bioisosteric Replacement: Replacing a metabolically labile part of the molecule with a group that has similar physical or chemical properties but is more stable can be effective. For instance, replacing an indole with a 7-azaindole moiety is a known strategy to improve metabolic stability and solubility.[\[1\]](#)
- Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

dot graph TD; A[Indole Compound with Poor Bioavailability] --> B{Identify Root Cause}; B --> C[Poor Solubility]; B --> D[Rapid Metabolism]; B --> E[Efflux by Transporters]; C --> F[Formulation Strategies]; F --> G[Particle Size Reduction]; F --> H[Solid Dispersions]; F --> I[Lipid-Based Systems]; F --> J[Cyclodextrin Complexation]; D --> K[Chemical Modification]; K --> L[Prodrug Approach]; K --> M[Structural Modification]; E --> N[Co-administration with Inhibitors]; N --> O[P-gp Inhibitors]; L --> P[Improved Bioavailability]; M --> P; O --> P; G --> P; H --> P; I --> P; J --> P;

Troubleshooting Workflow for Poor Bioavailability.

## Nanotechnology-Based Approaches

Answer: Absolutely. Nanotechnology offers promising solutions to overcome the challenges associated with the delivery of indole alkaloids.[\[19\]](#)[\[20\]](#)[\[21\]](#) By encapsulating these compounds in nanocarriers, it is possible to improve their solubility, protect them from degradation, and facilitate their transport across biological membranes.[\[19\]](#)[\[21\]](#)

Here are some nanotechnology-based drug delivery systems:

- Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[\[15\]](#) "Smart liposomes" can be surface-modified for targeted delivery.[\[20\]](#)
- Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers. They can provide controlled and sustained release of the

encapsulated drug.[19]

- Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids. They combine the advantages of polymeric nanoparticles and lipid-based systems.[15]

These nanoformulations can alter the bioavailability, permeability, and toxicity profiles of the encapsulated alkaloids, leading to enhanced therapeutic efficacy.[20]

## Part 3: Assessing Bioavailability: In Vitro and In Vivo Methods

Once you have developed a strategy to improve the bioavailability of your indole compound, you need reliable methods to assess its effectiveness.

### Q7: What are the standard in vitro methods for predicting the oral bioavailability of a compound?

Answer: Several in vitro models are used to predict oral bioavailability in the early stages of drug development.[22]

- Solubility and Dissolution Studies: The Biopharmaceutics Classification System (BCS) is based on the aqueous solubility and intestinal permeability of a drug.[22] Solubility is typically assessed at different pH values (e.g., 1.2, 4.5, and 6.8) to mimic the conditions in the GI tract.[22] Dissolution tests measure the rate at which the drug dissolves from its dosage form.[23]
- In Vitro Permeability Assays:
  - Caco-2 Cell Monolayer Assay: This is a widely used method to predict in vivo drug absorption.[1] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1]
  - Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures the permeability of a compound across an artificial membrane.[22] It is a high-throughput method for screening compounds for their passive diffusion characteristics.

## Q8: How is the bioavailability of a drug determined in vivo?

Answer: In vivo bioavailability studies are considered the gold standard for determining the rate and extent to which a drug is absorbed.[\[24\]](#)[\[25\]](#)[\[26\]](#) These studies are typically conducted in animal models and eventually in humans.

The most common method involves measuring the concentration of the active drug (and sometimes its active metabolites) in the blood, plasma, or serum over time after administration. [\[26\]](#) Key pharmacokinetic parameters derived from these studies include:

| Parameter                  | Description                                           |
|----------------------------|-------------------------------------------------------|
| Cmax                       | The maximum plasma concentration of the drug.         |
| Tmax                       | The time at which Cmax is reached.                    |
| AUC (Area Under the Curve) | The total exposure of the body to the drug over time. |

Bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose.

$$F (\%) = (AUC_{\text{oral}} / AUC_{\text{IV}}) \times (Dose_{\text{IV}} / Dose_{\text{oral}}) \times 100$$

Bioequivalence studies compare the bioavailability of a test formulation to a reference formulation.[\[24\]](#)[\[25\]](#)

## References

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [\[Link\]](#)
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [\[Link\]](#)
- Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [\[Link\]](#)

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [\[Link\]](#)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [\[Link\]](#)
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. Available from: [\[Link\]](#)
- Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. AccessPharmacy. Available from: [\[Link\]](#)
- Equivalence: In Vitro and In Vivo Bioequivalence. JoVE. Available from: [\[Link\]](#)
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Available from: [\[Link\]](#)
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [\[Link\]](#)
- Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC. Available from: [\[Link\]](#)
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [\[Link\]](#)
- Biosynthesis of Indole alkaloids. YouTube. Available from: [\[Link\]](#)
- Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. Available from: [\[Link\]](#)
- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. Available from: [\[Link\]](#)

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. Available from: [\[Link\]](#)
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available from: [\[Link\]](#)
- A spotlight on alkaloid nanoformulations for the treatment of lung cancer. PubMed Central. Available from: [\[Link\]](#)
- Possible metabolic pathway of indole metabolism in vivo. ResearchGate. Available from: [\[Link\]](#)
- Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available from: [\[Link\]](#)
- A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed. Available from: [\[Link\]](#)
- Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine. Taylor & Francis Online. Available from: [\[Link\]](#)
- Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. PubMed. Available from: [\[Link\]](#)
- Microbiota-Driven Strategies for Managing IBD-Associated Risks: From Infections to Mental Health. MDPI. Available from: [\[Link\]](#)
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available from: [\[Link\]](#)
- Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. Available from: [\[Link\]](#)
- Development of Nano-Niosomal Formulation of Alkaloids from *Tylophora Indica* for Improving Bioavailability through Oral Delivery. Available from: [\[Link\]](#)
- Nano-Drug Delivery Systems Based on Natural Products. PMC - NIH. Available from: [\[Link\]](#)

- Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [\[Link\]](#)
- Novel GSH-responsive prodrugs derived from indole-chalcone and camptothecin trigger apoptosis and autophagy in colon cancer. PubMed. Available from: [\[Link\]](#)
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [\[Link\]](#)
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available from: [\[Link\]](#)
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [\[Link\]](#)
- Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. PubMed. Available from: [\[Link\]](#)
- A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. ResearchGate. Available from: [\[Link\]](#)
- First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [\[Link\]](#)
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available from: [\[Link\]](#)
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. NIH. Available from: [\[Link\]](#)
- First pass effect. Wikipedia. Available from: [\[Link\]](#)
- Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound. Frontiers. Available from: [\[Link\]](#)

- First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available from: [[Link](#)]
- Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [sphinxsai.com](http://sphinxsai.com) [sphinxsai.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [[pharmacologycanada.org](http://pharmacologycanada.org)]
- 9. First pass effect - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 10. [walshmedicalmedia.com](http://walshmedicalmedia.com) [walshmedicalmedia.com]
- 11. [mdpi.com](http://mdpi.com) [mdpi.com]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [[australianprescriber.tg.org.au](http://australianprescriber.tg.org.au)]
- 13. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel GSH-responsive prodrugs derived from indole-chalcone and camptothecin trigger apoptosis and autophagy in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 25. Video: Equivalence: In Vitro and In Vivo Bioequivalence [jove.com]
- 26. fda.gov [fda.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Bioavailability of Indole-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586836#addressing-poor-bioavailability-of-indole-based-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)